2-Isopropyl-4-methyl-1H-indole 2-Isopropyl-4-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003583
InChI: InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3
SMILES:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

2-Isopropyl-4-methyl-1H-indole

CAS No.:

Cat. No.: VC16003583

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-4-methyl-1H-indole -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 4-methyl-2-propan-2-yl-1H-indole
Standard InChI InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3
Standard InChI Key VDTZUJHTJYYLOJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(NC2=CC=C1)C(C)C

Introduction

Structural and Molecular Characteristics

Indoles are bicyclic aromatic compounds comprising a benzene ring fused to a pyrrole ring. The substitution pattern at positions 2 and 4 in 2-isopropyl-4-methyl-1H-indole introduces steric and electronic modifications that distinguish it from simpler indoles. Key structural features include:

  • Molecular Formula: C12H15N\text{C}_{12}\text{H}_{15}\text{N} (inferred from analogous compounds ).

  • Substituent Effects:

    • The isopropyl group at position 2 enhances steric bulk, potentially influencing π-π stacking interactions.

    • The methyl group at position 4 modulates electron density across the aromatic system, altering reactivity in electrophilic substitution reactions.

Table 1: Comparative Structural Data of Selected Indole Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Isopropyl-6-methyl-1H-indole42958-25-8C12H15N\text{C}_{12}\text{H}_{15}\text{N}173.25
4-Methyl-2-isopropyl-2,3-dihydro-1H-indene66324-82-1C13H18\text{C}_{13}\text{H}_{18}174.28
2-Isopropyl-1H-indol-5-ol193466-62-5C11H13NO\text{C}_{11}\text{H}_{13}\text{NO}175.23

Synthesis and Chemical Reactivity

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone method for constructing indole rings. For 2-isopropyl-4-methyl-1H-indole, a plausible route involves:

  • Condensation: Reacting phenylhydrazine with a ketone precursor (e.g., 3-methylpentan-2-one) under acidic conditions to form the hydrazone intermediate.

  • Cyclization: Thermal or acid-catalyzed rearrangement to yield the indole core .

Key Reaction Parameters:

  • Temperature: 100–120°C in polar aprotic solvents (e.g., DMF) .

  • Catalysts: ZnCl₂ or Lewis acids to accelerate cyclization .

Palladium-Mediated C–N Coupling

Advanced synthetic strategies employ transition-metal catalysis for regioselective functionalization. For example, palladium-catalyzed intramolecular C–N bond formation enables the construction of complex indole scaffolds, as demonstrated in the synthesis of EZH2 inhibitors .

Physicochemical Properties

While experimental data for 2-isopropyl-4-methyl-1H-indole are scarce, properties can be estimated using analogues:

  • Boiling Point: ~249–260°C (extrapolated from similar indenes ).

  • Density: 0.93–0.96 g/cm³ (typical for alkyl-substituted indoles ).

  • Solubility: Low polarity; soluble in organic solvents (e.g., ethanol, DCM) but insoluble in water.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2–3.8 (hydrophobic)
pKa (N-H)~17–19 (weakly acidic)

Industrial and Research Applications

Organic Synthesis

  • Building Block: Serves as a precursor for synthesizing pharmacophores (e.g., tryptophan derivatives).

  • Ligand Design: Chelating properties aid in developing transition-metal catalysts .

Material Science

  • Fluorescent Probes: Electron-rich indoles emit in the UV-vis range, useful in sensors.

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